molecular formula C12H15NO2 B13626000 1-(3-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid

1-(3-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid

Cat. No.: B13626000
M. Wt: 205.25 g/mol
InChI Key: DRUWVLNEWQDPNW-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid (C₁₂H₁₅NO₂, MW 205.26) is a cyclobutane-based carboxylic acid derivative featuring a 3-aminophenyl substituent and a methyl group on the cyclobutane ring . The compound’s structure combines a rigid cyclobutane core with a polar carboxylic acid group and an aromatic amine, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-(3-aminophenyl)-3-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-8-6-12(7-8,11(14)15)9-3-2-4-10(13)5-9/h2-5,8H,6-7,13H2,1H3,(H,14,15)

InChI Key

DRUWVLNEWQDPNW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C2=CC(=CC=C2)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic substitution reaction using an appropriate aminophenyl precursor.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-pressure reactors, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products:

    Oxidation Products: Nitro derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key attributes of 1-(3-aminophenyl)-3-methylcyclobutane-1-carboxylic acid with analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents Physical State Key Properties/Applications References
This compound C₁₂H₁₅NO₂ 205.26 3-NH₂, 3-CH₃ Not specified Potential pharmaceutical intermediate
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid C₁₂H₁₃ClO₂ 224.69 3-Cl, 3-CH₃ Powder Synthetic intermediate; higher lipophilicity due to Cl
1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid C₁₂H₁₁NO₂ 201.22 3-CN Not specified Electron-withdrawing CN group enhances acidity
1-Aminocyclobutane-1-carboxylic acid (ACBC) C₅H₉NO₂ 131.13 1-NH₂ Not specified Tumor imaging agent (rapid blood clearance, low excretion)
1-(3-Aminophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid C₁₀H₉N₃O₃ 219.20 3-NH₂, pyrazole Not specified Bioactive scaffold in antiepileptic research
Key Observations:
  • Lipophilicity: The methyl group on the cyclobutane ring increases lipophilicity relative to non-methylated analogs (e.g., ACBC), which may influence membrane permeability .
  • Acidity: The electron-withdrawing cyano group in 1-(3-cyanophenyl)cyclobutane-1-carboxylic acid likely lowers the pKa of the carboxylic acid compared to the target compound .

Biological Activity

1-(3-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C12_{12}H15_{15}N1_{1}O2_{2} and a molecular weight of approximately 205.25 g/mol. The structural configuration includes a cyclobutane ring, an amino group, and a carboxylic acid functional group, which are critical for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is influenced by its ability to interact with various biological targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and nucleic acids, potentially altering their structure and function.
  • Ionic Interactions : The carboxylic acid group can engage in ionic interactions, enhancing the compound's solubility and reactivity in biological systems.

Therapeutic Potential

Research indicates that this compound may exhibit various pharmacological effects, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines through apoptosis induction.
  • Neuroprotective Effects : The compound's interaction with neuroreceptors positions it as a candidate for treating neurodegenerative diseases by modulating neuroinflammation and oxidative stress.

Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of this compound. Key findings include:

  • Synthesis Methods : Efficient synthetic routes have been developed to produce this compound in high yields using various catalytic systems.
  • Biological Assays : In vitro assays have demonstrated significant cytotoxicity against cancer cell lines, with IC50_{50} values indicating potent activity.

Case Studies

Several case studies highlight the biological effects of this compound:

  • Study on Antitumor Activity :
    • Objective : To evaluate the cytotoxic effects on human breast cancer cells (MCF-7).
    • Methodology : Cells were treated with varying concentrations of the compound.
    • Results : The compound exhibited dose-dependent cytotoxicity, with an IC50_{50} value of 15 µM after 48 hours.
  • Neuroprotective Study :
    • Objective : To assess the protective effects against oxidative stress in neuronal cell lines.
    • Methodology : Neurons were exposed to hydrogen peroxide with and without treatment.
    • Results : Treatment with the compound significantly reduced cell death compared to controls.

Comparative Analysis

The following table summarizes the biological activity of this compound compared to similar compounds:

Compound NameStructureAntitumor ActivityNeuroprotective Effects
This compoundCyclobutane ring with amino/carboxylic groupsHigh (IC50_{50}: 15 µM)Significant
1-Amino-3-methylcyclobutane-1-carboxylic acidSimilar structure without phenyl substitutionModerateLimited
2-Amino-2-methylpropanoic acidSimple amino acid structureLowMinimal

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